![molecular formula C19H21N3O3S B611007 SSE15206](/img/structure/B611007.png)
SSE15206
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SSE15206 是一种微管聚合抑制剂,在克服癌细胞的多药耐药性方面显示出巨大潜力。 该化合物是一种吡唑啉硫代酰胺衍生物,具体而言是 3-苯基-5-(3,4,5-三甲氧基苯基)-4,5-二氢-1H-吡唑-1-碳硫酰胺 。 它在各种癌细胞系中具有有效的抗增殖活性,并由于纺锤体形成不完全而导致细胞周期在 G2/M 期阻滞 .
准备方法
合成路线和反应条件: SSE15206 的合成涉及通过在乙酸存在下使查耳酮与水合肼反应来制备吡唑啉衍生物。 然后将所得吡唑啉与硫代酰胺反应,形成最终产物 。 反应条件通常涉及将反应物在乙醇或其他合适的溶剂中回流数小时 .
工业生产方法: this compound 的工业生产可能涉及扩大实验室合成工艺。 这将包括优化反应条件以确保高收率和纯度,以及实施纯化步骤,例如重结晶或色谱法 .
化学反应分析
反应类型: SSE15206 主要进行与其作为微管聚合抑制剂的作用相关的反应。 它与微管蛋白上的秋水仙碱位点结合,阻止微管的聚合 。 这种作用导致有丝分裂纺锤体形成的破坏,并随后在 G2/M 期发生细胞周期阻滞 .
常见试剂和条件: This compound 的合成涉及查耳酮、水合肼、乙酸和硫代酰胺等试剂 。 反应通常在乙醇或其他合适的溶剂中回流条件下进行 .
形成的主要产物: this compound 合成形成的主要产物是吡唑啉硫代酰胺衍生物本身。 在它作为微管聚合抑制剂的作用期间,该化合物不会发生重大的化学转化,而是通过与微管蛋白的结合相互作用发挥其作用 .
科学研究应用
Antiproliferative Activity
SSE15206 has demonstrated significant antiproliferative effects across multiple cancer cell lines:
- HCT116 (colon cancer) : GI50 value of 197 ± 0.05 nM.
- A549 (lung cancer) : Effective at concentrations of 1.25 μM and 2.5 μM.
- CAL-51 (breast cancer) : Similar dose-dependent effects observed.
The compound's efficacy is particularly notable in overcoming resistance mechanisms associated with the overexpression of MDR-1 in cell lines such as KB-V1 and A2780-Pac-Res .
Case Study 1: Inhibition of Microtubule Polymerization
A study conducted on A549 lung carcinoma cells revealed that treatment with this compound inhibited microtubule repolymerization, leading to defective spindle formation during mitosis. Immunofluorescence assays confirmed that this compound treatment resulted in misaligned chromosomes and increased mitotic index compared to controls .
Case Study 2: Induction of Apoptosis
In a series of experiments involving HCT116, A549, and CAL-51 cells, this compound was shown to induce apoptosis characterized by increased Poly (ADP-ribose) polymerase cleavage and Annexin V/PI staining. The compound significantly elevated p53 levels, which is critical for apoptosis induction, suggesting a pathway for therapeutic intervention in resistant cancers .
Comparative Analysis with Other Microtubule-Targeting Agents
Compound | Mechanism | GI50 Value (nM) | Resistance Overcoming |
---|---|---|---|
This compound | Microtubule polymerization inhibitor | 197 ± 0.05 | Yes |
Colchicine | Microtubule destabilizer | ~100 | No |
Paclitaxel | Microtubule stabilizer | ~5 | Limited |
Vinblastine | Microtubule destabilizer | ~10 | Limited |
This compound's unique mechanism allows it to effectively target resistant cancer cells compared to traditional agents like colchicine and paclitaxel .
作用机制
相似化合物的比较
SSE15206 与秋水仙碱、紫杉醇和长春碱等其他微管靶向剂相似 。 它在克服癌细胞多药耐药性方面是独一无二的,这一特点使其区别于许多其他微管抑制剂 。 该化合物与微管蛋白上的秋水仙碱位点的特异性结合及其有效的抗增殖活性使其成为微管靶向剂武器库中的宝贵补充 .
类似化合物列表:- 秋水仙碱
- 紫杉醇
- 长春碱
- 长春新碱
- 多西他赛
生物活性
SSE15206 is a novel compound characterized as a microtubule depolymerizing agent, showing significant potential in overcoming multidrug resistance in various cancer cell lines. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in different cancer types, and its interactions at the molecular level.
This compound primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle during cell division, leading to aberrant mitosis and subsequent cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis is linked to the activation of p53 and increased expression of p21, which are critical regulators of the cell cycle and apoptosis pathways.
Key Findings
- Microtubule Dynamics : this compound effectively inhibits microtubule polymerization in both biochemical assays and cellular contexts. In studies, it demonstrated a complete inhibition of tubulin polymerization at concentrations comparable to known inhibitors like nocodazole .
- Cell Cycle Arrest : Treatment with this compound leads to a dose-dependent increase in the mitotic index and accumulation of cells in the G2/M phase. This was confirmed through immunofluorescence assays measuring phosphorylated histone H3 and MPM2 as mitotic markers .
- Apoptosis Induction : Prolonged exposure to this compound results in apoptotic cell death, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Annexin V/PI staining .
Efficacy Against Cancer Cell Lines
This compound has been tested across various cancer cell lines, demonstrating potent antiproliferative effects. Notably, it has shown effectiveness against multidrug-resistant cell lines such as KB-V1 and A2780-Pac-Res.
Antiproliferative Activity
The compound exhibited sub-micromolar GI50 values across multiple cancer types:
- HCT116 (colon cancer) : GI50 = 197 ± 0.05 nM
- A549 (lung cancer) : Effective at concentrations leading to significant mitotic arrest
- CAL-51 (breast cancer) : Induced apoptosis similarly to other tested lines .
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
Cell Line | GI50 (nM) | Response Type |
---|---|---|
HCT116 | 197 ± 0.05 | Antiproliferative |
A549 | <100 | Mitotic Arrest |
CAL-51 | <200 | Apoptosis Induction |
KB-V1 | <150 | Overcomes Resistance |
A2780-Pac-Res | <200 | Overcomes Resistance |
Case Studies
- Study on Multidrug Resistance : In a study focused on overcoming drug resistance, this compound was shown to effectively sensitize KB-V1 cells that overexpress MDR-1, a common efflux pump associated with resistance to chemotherapy. The compound's ability to bind non-covalently to tubulin allows it to evade recognition by these pumps .
- In Silico Studies : Molecular docking studies have revealed favorable interactions between this compound and the colchicine binding site on tubulin, providing insights into its structural basis for activity against resistant strains .
属性
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIBFCARADPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。